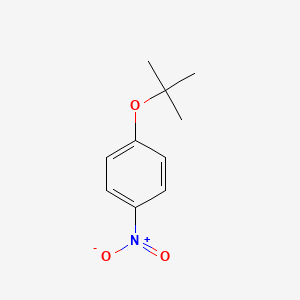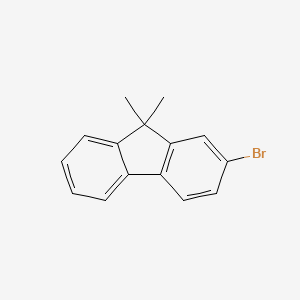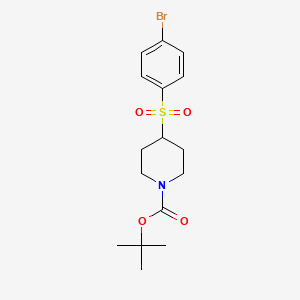![molecular formula C10H9BrO4 B1278515 2-[(2-Bromphenyl)methyl]propandioesäure CAS No. 58380-12-4](/img/structure/B1278515.png)
2-[(2-Bromphenyl)methyl]propandioesäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related brominated propanediol compounds involves various chemical reactions. For instance, 2-Hydroxymethyl-2-methyl-1,3-propanediol was reacted with different reagents to produce a range of derivatives, including those with polyfluoroalkyl groups . Another synthesis route involved the addition of formaldehyde to ethyl acrylate, followed by reductions to produce 2-methylene-1,3-propanediol . These methods demonstrate the reactivity of propanediol derivatives and their potential for further functionalization, which could be applicable to the synthesis of "2-[(2-bromophenyl)methyl]propanedioic Acid".
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various analytical techniques. For example, the single-crystal X-ray structure of a 2-methyl-2-polyfluoroalkyloxymethyl-1,3-propanediol derivative was obtained, providing detailed information about the molecular geometry and conformation . This type of analysis is crucial for understanding the three-dimensional arrangement of atoms within a molecule, which affects its reactivity and physical properties.
Chemical Reactions Analysis
The reactivity of brominated propanediol compounds is highlighted by their participation in various chemical reactions. The synthesis processes described involve reactions with allyl bromide, perfluoroalkyl iodides, and toluenesulfonyl chloride, among others . These reactions lead to the formation of different functional groups, indicating the versatility of these compounds in chemical synthesis. The toxicology study of 2,2-Bis(bromomethyl)-1,3-propanediol also suggests that brominated propanediols can undergo metabolic transformations, which may be relevant for understanding the behavior of "2-[(2-bromophenyl)methyl]propanedioic Acid" in biological systems .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated propanediol compounds are influenced by their molecular structure. The solubility of a related compound, 2-[(6-oxido-6H-dibenz[c,e][1,2]oxaphosphorin-6-yl)methyl]butanedioic acid, was measured in various solvents, and thermodynamic models were applied to correlate the experimental data . This study provides insights into the solubility behavior of brominated propanediols, which is important for their application and handling. Additionally, the surfactant properties of some derivatives were investigated, demonstrating their ability to facilitate the solubility of other compounds in specific solvents .
Wissenschaftliche Forschungsanwendungen
Synthetisches Zwischenprodukt
Diese Verbindung dient als Ausgangsreagenz in verschiedenen synthetischen Wegen. So wird sie beispielsweise bei der Synthese von 8-Methoxy-2-Tetralon verwendet, einer Verbindung mit potenziellen Anwendungen in organischen Leuchtdioden (OLEDs) .
Festphasenchemie
In der Festphasenchemie wird 2-[(2-Bromphenyl)methyl]propandioesäure zur Herstellung von di- und trisubstituierten 2-Oxopiperazinen verwendet. Diese Strukturen sind von Bedeutung in der Wirkstoffforschung und -entwicklung .
Nichtsteroidales Antirheumatikum (NSAR)
Als NSAR zeigt es analgetische, antipyretische und entzündungshemmende Wirkungen. Es wird häufig zur Schmerz- und Fiebersenkung verschrieben, insbesondere bei Schmerzen, die aus Entzündungen resultieren .
Massenspektrometrie
Das Massenspektrum dieser Verbindung liefert wertvolle Informationen für die chemische Analyse und Identifizierung. Es wird als Referenzmaterial in der Massenspektrometrie verwendet, um Molekülstrukturen und Fragmentierungsmuster zu verstehen .
Chromatographische Analyse
This compound: wird mittels Gaschromatographie analysiert, um ihre Retentionsindizes zu bestimmen, die entscheidend für die Identifizierung und Quantifizierung der Verbindung in Gemischen sind .
Wirkmechanismus
As an antihistamine, 2-[(2-bromophenyl)methyl]propanedioic Acid works by blocking histamine receptors in the body, thereby reducing the adverse effects of histamine release such as itching, sneezing.
Eigenschaften
IUPAC Name |
2-[(2-bromophenyl)methyl]propanedioic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO4/c11-8-4-2-1-3-6(8)5-7(9(12)13)10(14)15/h1-4,7H,5H2,(H,12,13)(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCSBDMWPFZZEHM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(C(=O)O)C(=O)O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70442534 |
Source


|
| Record name | 2-[(2-bromophenyl)methyl]propanedioic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70442534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
58380-12-4 |
Source


|
| Record name | 2-[(2-bromophenyl)methyl]propanedioic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70442534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

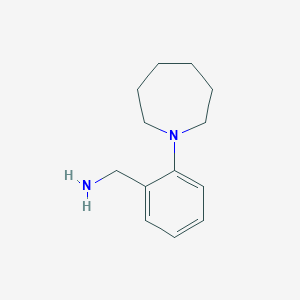
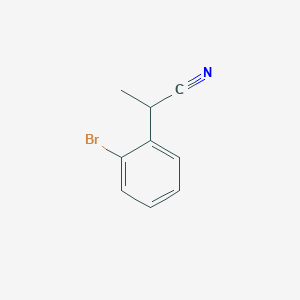

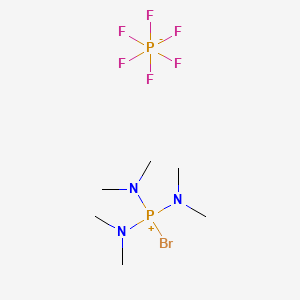
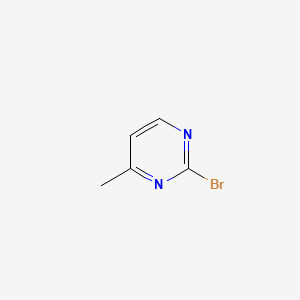
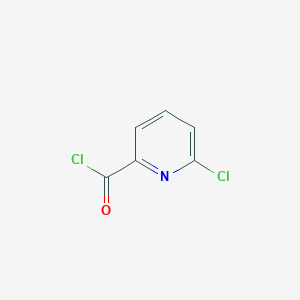
![Methanimidamide, N,N-dimethyl-N'-1H-pyrrolo[3,2-b]pyridin-5-yl-](/img/structure/B1278445.png)
